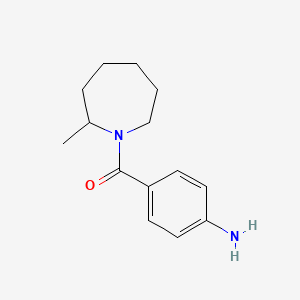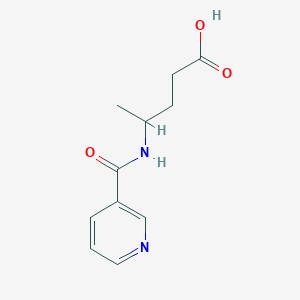![molecular formula C10H8Cl2O3 B7578229 2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578229.png)
2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid, commonly known as Dichlorprop, is a synthetic herbicide widely used in agriculture and horticulture. It belongs to the phenoxy herbicides group and is known for its selective control of broadleaf weeds.
Mécanisme D'action
Dichlorprop works by mimicking the action of a plant growth hormone known as auxin. It disrupts the normal growth and development of broadleaf weeds, leading to their death. The herbicide is absorbed by the leaves and stems of the plants and is translocated to the growing points, where it interferes with the normal cell division and elongation processes.
Biochemical and Physiological Effects
Dichlorprop has been shown to affect the metabolism of the target plants, leading to the accumulation of toxic compounds and the disruption of normal physiological processes. The herbicide has also been shown to affect the microbial communities in the soil, leading to changes in soil fertility and nutrient cycling.
Avantages Et Limitations Des Expériences En Laboratoire
Dichlorprop is a widely used herbicide in the agricultural industry, and its efficacy has been well established. It is relatively easy to apply and has a low risk of leaching into groundwater. However, its use has been associated with the development of herbicide-resistant weeds, and its impact on non-target organisms is still a matter of concern.
Orientations Futures
There are several areas of research that can be pursued to improve our understanding of Dichlorprop and its potential impact on the environment. These include:
1. Developing new methods for the synthesis of Dichlorprop that are more efficient and environmentally friendly.
2. Investigating the potential of Dichlorprop to induce stress responses in plants and the implications of this for crop production.
3. Studying the impact of Dichlorprop on soil microbial communities and the potential for microbial remediation of contaminated soils.
4. Developing new formulations of Dichlorprop that are more effective and have a lower environmental impact.
5. Investigating the potential of Dichlorprop as a tool for weed management in organic farming systems.
Conclusion
In conclusion, Dichlorprop is a widely used herbicide with a well-established mode of action. Its use has been associated with both advantages and limitations, and there is still much to be learned about its potential impact on the environment. Further research is needed to improve our understanding of this herbicide and to develop new methods for its use that are both effective and sustainable.
Méthodes De Synthèse
Dichlorprop is synthesized by the reaction of 2,3-dichlorophenol with propylene oxide in the presence of a base. The resulting product is then acidified to obtain Dichlorprop. The synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Dichlorprop has been extensively studied for its herbicidal properties and its potential impact on the environment. Research has been conducted to investigate its efficacy in controlling different types of weeds and its impact on non-target organisms. Dichlorprop has also been studied for its potential use in combination with other herbicides to improve weed control.
Propriétés
IUPAC Name |
2-[(2,3-dichlorophenoxy)methyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-6(10(13)14)5-15-8-4-2-3-7(11)9(8)12/h2-4H,1,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXPLKAPSGYLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7578157.png)


![4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B7578173.png)


![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)
![3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7578200.png)

![2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578237.png)
![2-[(2-Fluoro-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578242.png)
![2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid](/img/structure/B7578258.png)
![2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid](/img/structure/B7578263.png)